molecular formula C11H11ClO4 B11925028 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid

Katalognummer: B11925028
Molekulargewicht: 242.65 g/mol
InChI-Schlüssel: RENWVIPRDMOUEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a chloro-substituted methoxyphenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methoxybenzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the butanoic acid moiety.

    Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of 2-chloro-5-methoxybenzene and succinic anhydride.

    Catalyst Optimization: Optimizing the amount of aluminum chloride to ensure maximum yield.

    Purification: Employing large-scale purification techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(2-Chloro-5-methoxyphenyl)-4-oxopentanoic acid: Similar structure with an additional carbon in the backbone.

    4-(2-Chloro-5-methoxyphenyl)-4-oxobutanoic acid ethyl ester: An ester derivative of the compound.

    This compound methyl ester: Another ester derivative with a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups

Eigenschaften

Molekularformel

C11H11ClO4

Molekulargewicht

242.65 g/mol

IUPAC-Name

4-(2-chloro-5-methoxyphenyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H11ClO4/c1-16-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)

InChI-Schlüssel

RENWVIPRDMOUEQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)Cl)C(=O)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.